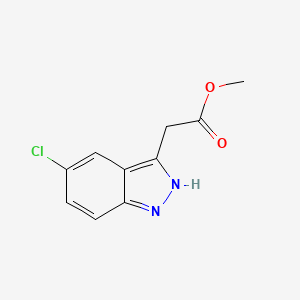

Methyl 2-(5-chloro-1H-indazol-3-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-chloro-2H-indazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-15-10(14)5-9-7-4-6(11)2-3-8(7)12-13-9/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRJPVWKEGXVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C2C=C(C=CC2=NN1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of Methyl 2 5 Chloro 1h Indazol 3 Yl Acetate Analogs

Positional and Substituent Effects on Biological Activity of Indazole Derivativesnih.govmdpi.comsunderland.ac.ukresearchgate.net

Halogenation, particularly at the C5 position of the indazole ring, is a critical and common modification in the design of biologically active analogs. chim.it The presence of a halogen, such as the chlorine atom in Methyl 2-(5-chloro-1H-indazol-3-yl)acetate, significantly alters the electronic distribution of the aromatic system. This modification can enhance binding affinity to target proteins through halogen bonding or by influencing the acidity of the N-H proton.

Furthermore, halogens at the C5 position serve as versatile synthetic handles for further structural diversification. chim.it For instance, a bromo-substituent at C5, as seen in the synthesis of 5-bromo-1H-indazol-3-amine, can be readily converted to other functional groups through metal-catalyzed cross-coupling reactions, such as the Suzuki reaction. nih.gov This strategy allows for the introduction of a wide variety of aryl or alkyl groups, enabling a broad exploration of the chemical space around this position to optimize biological activity.

Table 1: Effect of C5-Position Substitution on Biological Activity

| C5-Substituent | General Effect on Activity | Role in Synthesis | Example Compound Class |

|---|---|---|---|

| -Cl | Modulates electronic properties, can enhance binding affinity. | Serves as a key starting feature. | This compound analogs |

| -Br | Similar electronic effects to Chlorine. | Excellent handle for Suzuki and other cross-coupling reactions. nih.gov | 5-bromo-1H-indazol-3-amine derivatives nih.gov |

| -F | Can improve metabolic stability and binding affinity. | Often introduced early in synthesis. | Fluorinated indazole antibacterial agents caribjscitech.com |

| -OCH3 | Acts as a hydrogen bond acceptor and electron-donating group. | Can be used to probe electronic requirements at the target site. chim.it | 5-Methoxyindazole derivatives chim.it |

The substituent at the C3 position of the indazole ring plays a pivotal role in determining the compound's mechanism of action and potency. The acetate (B1210297) moiety in this compound is a key structural feature that can engage in various non-covalent interactions with a biological target. The carbonyl oxygen can act as a hydrogen bond acceptor, while the methyl ester can be involved in hydrophobic interactions.

SAR studies have shown that modifying this side chain can lead to dramatic changes in biological activity. For example, replacing the ester with a carbohydrazide (B1668358) moiety at the C3 position has been found to be crucial for the inhibitory activity of certain indazole derivatives against the IDO1 enzyme. mdpi.com Similarly, converting the acetate group to different amides or other bioisosteres is a common strategy to improve target engagement, selectivity, and pharmacokinetic properties. The length and flexibility of the linker connecting the functional group to the C3 position are also critical variables for optimization.

Table 2: Influence of C3-Position Side Chain on Biological Activity

| C3-Substituent | Observed Biological Activity | Key Interactions | Reference |

|---|---|---|---|

| -CH2COOCH3 (Methyl acetate) | Serves as a lead structure for various targets. | Hydrogen bond acceptor (carbonyl), hydrophobic interactions. | Parent Compound |

| -CONHNHR (Carbohydrazide) | Potent IDO1 enzyme inhibition. mdpi.com | Extensive hydrogen bonding network. mdpi.com | mdpi.com |

| -Amine | Inhibition of Bcr-Abl kinase. nih.gov | Acts as a hydrogen bond donor/acceptor. | nih.gov |

| -Benzimidazole | Inhibition of Fibroblast growth factor receptors (FGFRs). mdpi.com | Pi-stacking and hydrophobic interactions. | mdpi.com |

The indazole core has two nitrogen atoms, N1 and N2, and the substitution pattern at these positions is a determining factor for biological activity. The unsubstituted 1H-indazole can act as a hydrogen bond donor, an interaction that is often critical for binding to a target protein. Alkylation or arylation at the N1 or N2 position removes this hydrogen bond donor capability but allows for the introduction of new functionalities that can access different pockets of a binding site. acs.org

Studies on various indazole series have shown that N1- and N2-substituted isomers often exhibit distinct biological profiles and potencies. acs.orgnih.gov For example, in the development of PARP-1 inhibitors, introducing a three-carbon linker at the N1 position of an indazole-3-carboxamide scaffold led to a significant increase in inhibitory activity. nih.gov The specific substitution pattern dictates the three-dimensional orientation of the other substituents, thereby affecting how the ligand fits within its target. acs.org

Table 3: Comparison of N-Substitution Patterns in Indazole Analogs

| Substitution Pattern | Key Feature | Impact on Target Interaction | Example |

|---|---|---|---|

| 1H-Indazole (Unsubstituted) | N-H group acts as a hydrogen bond donor. | Forms critical hydrogen bonds in the hinge region of many kinases. | Unsubstituted 1H-indazole-3-carboxamide nih.gov |

| N1-Alkylation | Substituent points away from the C3 position. | Can access new hydrophobic pockets and modulate solubility. acs.org | N1-substituted indazole-3-carboxamides as PARP-1 inhibitors nih.gov |

| N2-Alkylation | Substituent is oriented closer to the C3 position. | Alters the overall shape and steric profile, leading to different selectivity. acs.org | N2-alkylated indazoles for p38α MAPK inhibition acs.org |

Fine-tuning the linker and ester components of the C3 side chain is a key strategy for optimizing efficacy. The -CH2- linker in this compound provides a degree of rotational freedom, but its length and composition can be modified to achieve a better fit in a target's binding site. Research on indazole-dione derivatives showed that the nature of the N-carboalkoxyamino group at C3 determined whether the compounds acted as substrates or inhibitors of human carbonyl reductase. nih.gov

Similarly, the methyl ester can be swapped for other esters (e.g., ethyl, tert-butyl) to alter solubility, metabolic stability, and potency. Hydrolysis of the ester to a carboxylic acid can introduce a charged group, which may form strong ionic interactions or salt bridges. Alternatively, converting the ester to an amide allows for the introduction of diverse substituents, creating additional vectors for ligand-target interactions and potentially improving efficacy and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivativesnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For indazole derivatives, QSAR studies have been instrumental in understanding the physicochemical and structural requirements for various pharmacological effects, including anticancer and anti-inflammatory activities. researchgate.netgrowingscience.com These models translate molecular structures into a set of numerical descriptors—such as electronic, steric, and hydrophobic properties—and use statistical methods to build a mathematical equation that predicts the activity of new, untested compounds. imist.ma

Both 2D and 3D QSAR models have been successfully developed and validated for various series of indazole derivatives. growingscience.comresearchgate.net

2D QSAR models establish a correlation between biological activity and 2D structural descriptors, which can include topological indices, constitutional descriptors (e.g., molecular weight, atom counts), and physicochemical properties (e.g., logP). growingscience.com These models are computationally efficient and have been used to identify key features for the anticancer activity of indazole derivatives as TTK inhibitors. researchgate.net Statistical validation is crucial, with metrics such as the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²) for an external test set being used to assess the model's robustness and predictive power. growingscience.comresearchgate.net

3D QSAR models provide a more detailed, three-dimensional insight into ligand-target interactions. nih.gov Techniques like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) generate 3D contour maps that visualize the favorable and unfavorable steric, electrostatic, and hydrophobic regions around the aligned molecules. researchgate.net For instance, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors revealed that specific steric and electrostatic fields were crucial for inhibitory potency, providing a structural framework to guide the design of new inhibitors. nih.gov These models, when properly validated, serve as powerful predictive tools to prioritize the synthesis of compounds with enhanced efficacy. nih.govresearchgate.net

Table 4: Summary of QSAR Studies on Indazole and Related Derivatives

| Model Type | Target/Activity | Key Findings/Descriptors | Statistical Validation (Example Values) | Reference |

|---|---|---|---|---|

| 2D-QSAR (MLR) | TTK Inhibition (Anticancer) | Identified hydrogen count and hydrophilicity as important parameters. | r² = 0.9512, q² = 0.8998, pred_r² = 0.8661 | researchgate.net |

| 3D-QSAR (kNN-MFA) | TTK Inhibition (Anticancer) | Steric and hydrophobic fields were negatively correlated with activity. | q² = 0.9132 | researchgate.net |

| 3D-QSAR (Field & Gaussian) | HIF-1α Inhibition | Generated steric and electrostatic maps to guide new inhibitor design. | Not explicitly stated, but validated by PLS. | nih.gov |

| 2D-QSAR (GA-MLR) | SAH/MTAN Inhibition (Quorum Sensing) | Model explained 85.2% of variance in activity. | r² = 0.852, q² = 0.781, pred_r² = 0.685 | nih.gov |

| 2D-QSAR | Anti-inflammatory | Identified that bromine count and hydrophilic area contributed negatively. | r² = 0.92, q² = 0.84 | researchgate.net |

Predictive Modeling of Biological Efficacy Based on Structural Descriptors

In the quest to discover novel and more effective therapeutic agents, computational methods have become indispensable tools in drug design and development. One such powerful technique is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org This approach is particularly valuable for predicting the efficacy of new analogs based on their structural features, thereby guiding synthetic efforts toward more potent molecules. For the class of indazole derivatives, including analogs of this compound, QSAR has been employed to elucidate the key structural determinants of their biological activities, such as anticancer and kinase inhibitory effects. nih.govresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in this predictive modeling. nih.gov These methods analyze the steric and electrostatic fields surrounding the molecules, as well as other properties like hydrophobicity and hydrogen bonding potential, to build a predictive model. nanobioletters.comnih.gov

A notable application of 3D-QSAR has been in the study of indazole derivatives as inhibitors of various protein kinases, which are crucial targets in cancer therapy. researchgate.netnih.gov For instance, a 3D-QSAR study on a series of indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors revealed crucial insights into their structural requirements for potent anticancer activity. researchgate.net In this study, a set of 109 indazole derivatives was analyzed to develop a predictive model. researchgate.net The resulting model demonstrated high statistical significance, indicating its robustness in predicting the biological activity of new compounds. researchgate.net

The predictive power of such models is typically assessed by statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good internal predictive ability, while a high r² value (close to 1.0) signifies a strong correlation between the predicted and experimental activities. researchgate.net For the aforementioned study on TTK inhibitors, the 3D-QSAR model yielded a q² of 0.9132, highlighting its excellent predictive capacity. researchgate.net

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions around the molecule where specific properties are favorable or unfavorable for activity. researchgate.net For example, a CoMFA contour map might show areas where bulky (steric) groups increase activity, while a CoMSIA map could indicate regions where electronegative (electrostatic) substituents are beneficial. nih.gov These maps provide a structural framework that medicinal chemists can use to design new analogs with enhanced biological efficacy. nih.gov

The table below presents a hypothetical dataset based on the findings of a typical 3D-QSAR study on indazole derivatives, illustrating the relationship between structural descriptors and biological activity.

| Compound | R1 Group | R2 Group | Steric Field Contribution | Electrostatic Field Contribution | Predicted pIC50 | Experimental pIC50 |

| Analog 1 | -H | -CH3 | Favorable | Neutral | 6.8 | 6.7 |

| Analog 2 | -Cl | -CH3 | Favorable | Favorable | 7.5 | 7.4 |

| Analog 3 | -H | -C2H5 | Highly Favorable | Neutral | 7.2 | 7.1 |

| Analog 4 | -OCH3 | -CH3 | Neutral | Unfavorable | 6.2 | 6.3 |

| Analog 5 | -Cl | -C(CH3)3 | Unfavorable | Favorable | 6.5 | 6.6 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

The data in the table illustrates how modifications at different positions (R1 and R2) of the indazole scaffold can influence the steric and electrostatic properties, which in turn affect the predicted and experimentally observed biological activity. For example, the addition of a chloro group at R1 (Analog 2) provides a favorable electrostatic contribution, leading to higher potency compared to the unsubstituted analog (Analog 1). Similarly, a larger ethyl group at R2 (Analog 3) results in a more favorable steric interaction and increased activity. Conversely, a bulky tert-butyl group at R2 (Analog 5) leads to an unfavorable steric clash, reducing the compound's efficacy.

Pre Clinical and Mechanistic Biological Investigations of Methyl 2 5 Chloro 1h Indazol 3 Yl Acetate and Indazole Derivatives

Modulation of Specific Molecular Targets by Indazole Scaffolds

The versatility of the indazole core allows it to interact with a wide array of biological targets, including kinases, receptors, and other enzymes. This promiscuity, when properly harnessed through medicinal chemistry, enables the development of highly specific and potent modulators of cellular function.

The indazole moiety is a well-established "hinge-binding" motif found in many kinase inhibitors, including several FDA-approved drugs. nih.govtandfonline.com This structural feature facilitates competitive binding at the ATP-binding site of kinases, leading to the inhibition of their catalytic activity. rsc.org Research has demonstrated the efficacy of indazole derivatives against a multitude of kinase families. tandfonline.comnih.gov

Tyrosine Kinases: Indazole-based compounds have been developed as potent inhibitors of various tyrosine kinases. This includes Bcr-Abl, a fusion protein associated with chronic myeloid leukemia, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.govwikipedia.org

Aurora Kinases: These are serine/threonine kinases crucial for cell cycle progression, and their inhibition is a validated anti-cancer strategy. Indazole derivatives have been identified as inhibitors of Aurora kinases. nih.gov

EGFR & FGFR1: Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor 1 (FGFR1) are important targets in cancer therapy. Structure-guided design has led to 1H-indazole derivatives that show potent inhibitory activity against both wild-type and mutant forms of EGFR, with IC₅₀ values in the low nanomolar range. sigmaaldrich.com Similarly, fragment-led design has produced 1H-indazole compounds that inhibit FGFR1-3. sigmaaldrich.com

Pim Kinases: The Pim family of serine/threonine kinases is implicated in cell survival and proliferation, particularly in hematological malignancies like multiple myeloma. Researchers have optimized 6-azaindazoles to yield compounds with picomolar potency against all three Pim kinase isoforms. sigmaaldrich.com

MAPK Pathway: The MAPK signaling pathway is central to many cellular processes. Indazole derivatives have been studied as inhibitors of key kinases in this pathway, such as p38α MAPK. nih.govgoogle.com For instance, certain galloyl benzamide-based indazoles were found to inhibit TNF-α-mediated phosphorylation of JNK and p38 MAPK. nih.gov

| Indazole Derivative Class | Target Kinase | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1H-indazole derivative (Compound 109) | EGFR T790M | 5.3 nM | sigmaaldrich.com |

| 1H-indazole derivative (Compound 109) | EGFR | 8.3 nM | sigmaaldrich.com |

| Indenopyrazole-based derivative | CDK2 / CDK4 | Potent inhibition | mdpi.com |

| Indazole-based derivative (Compound 32a/32b) | Mps1 | Potent and selective | nih.gov |

| 6-azaindazole derivative (Compound 83) | Pim Kinases | Potent antiproliferative activity (IC₅₀ = 0.64 μM in MM1.S cells) | sigmaaldrich.com |

Beyond kinases, indazole derivatives have been engineered to interact with various cell surface and nuclear receptors.

CCR4 Antagonism: A series of indazole arylsulfonamides have been synthesized and identified as human CC-Chemokine Receptor 4 (CCR4) antagonists. acs.orgnih.gov These compounds bind to an intracellular allosteric site on the receptor. acs.org Through optimization, a potent compound, GSK2239633A, was selected for further development. acs.orgnih.gov

Selective Estrogen Receptor Degraders (SERDs): SERDs are a class of drugs that bind to the estrogen receptor (ER) and trigger its degradation, offering a therapeutic strategy for ER-positive breast cancer. wikipedia.org An indazole-based series of SERDs has been optimized, leading to compounds that induce tumor regression in tamoxifen-resistant breast cancer models. nih.gov These molecules work by binding to the estrogen receptor, which leads to a conformational change that marks the receptor for degradation by the cell's machinery. wikipedia.org

Leukotriene Receptor Antagonism: Indazole-derived compounds have been developed as selective leukotriene antagonists. nih.govacs.org Leukotrienes are inflammatory mediators involved in allergic responses and asthma, causing airway constriction and inflammation. drugs.com Structure-activity relationship studies of 1,6-disubstituted indazoles led to the discovery of potent antagonists, with aryl sulfonimide derivatives being significantly more potent than their carboxylic acid counterparts. nih.gov

5-HT4 Receptor Activity: The serotonin (B10506) receptor 5-HT4, found in the gastrointestinal tract, is another target for indazole derivatives. medchemexpress.com

| Indazole Derivative Class | Target Receptor | Mechanism | Reference |

|---|---|---|---|

| Indazole arylsulfonamides (e.g., GSK2239633A) | CCR4 | Allosteric Antagonist | acs.orgnih.gov |

| Indazole-based SERDs (e.g., Compounds 47 & 56) | Estrogen Receptor | Degrader/Downregulator | nih.gov |

| 1,6-disubstituted indazoles | Leukotriene Receptors | Antagonist | nih.govacs.org |

| Indazole derivatives with cyclic amine side chain | 5-HT4 Receptor | Agonist/Antagonist | medchemexpress.com |

The therapeutic utility of the indazole scaffold extends to the inhibition of other critical enzyme classes.

Indoleamine-2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a role in immune suppression within the tumor microenvironment. Indazole derivatives have been developed as IDO1 inhibitors, representing a promising approach in cancer immunotherapy. nih.gov

DNA Gyrase: Bacterial DNA gyrase is a validated target for antibiotics. A novel class of indazole derivatives has been discovered as inhibitors of the GyrB subunit of DNA gyrase. nih.govacs.org These compounds exhibit excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including multidrug-resistant strains like MRSA. nih.govacs.orgnih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme that mediates inflammation and is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). tandfonline.comnih.gov A series of (aza)indazole derivatives have been developed that show high affinity and selectivity for the COX-2 enzyme over the related COX-1 isoform. nih.govtandfonline.com One potent derivative demonstrated an IC₅₀ value of 0.409 µM against COX-2. nih.govtandfonline.com

| Indazole Derivative Class | Target Enzyme | Therapeutic Area | Reference |

|---|---|---|---|

| General Indazole Derivatives | IDO1 | Oncology | nih.gov |

| Thiazolylindazoles | DNA Gyrase (GyrB) | Antibacterial | nih.govacs.org |

| (Aza)indazole Sulfonylamide (Compound 16) | COX-2 | Anti-inflammatory | nih.govtandfonline.com |

Cellular Pharmacodynamics and Mechanisms of Action

The interaction of indazole derivatives with their molecular targets translates into profound effects on cellular behavior, particularly concerning cell viability and stress responses. These compounds have been shown to modulate pathways controlling cell proliferation, apoptosis, and oxidative stress.

A significant focus of indazole derivative research has been on their anti-cancer properties, which are often linked to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. nih.gov

Several studies have demonstrated that certain indazole derivatives can effectively inhibit the growth of various cancer cell lines, with IC₅₀ values in the low micromolar range. rsc.org For example, one study reported that a specific derivative, compound 2f, showed potent growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. acs.orgacs.org

The mechanism often involves the induction of apoptosis. Treatment of cancer cells with these compounds leads to a dose-dependent increase in apoptotic cells. rsc.orgacs.orgacs.org This is frequently associated with key molecular changes in the apoptotic machinery:

Caspase-3 Activation: An increase in the levels of cleaved (active) caspase-3, a critical executioner caspase in the apoptotic cascade, is often observed. rsc.orgacs.orgacs.org

Modulation of Bcl-2 Family Proteins: A concurrent upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 is a common finding. rsc.orgacs.orgacs.org This shift in the Bax/Bcl-2 ratio is a crucial event that permeabilizes the mitochondrial membrane, leading to the release of pro-apoptotic factors.

Furthermore, some indazole derivatives can affect the cell cycle, causing cells to arrest in specific phases, such as the S or G2/M phase, which can be a precursor to apoptosis. nih.gov

The mechanism of action for some indazole derivatives involves the modulation of cellular redox balance. An increase in intracellular reactive oxygen species (ROS) can induce oxidative stress, which, when excessive, damages cellular components and triggers cell death pathways.

Studies have shown that treatment with certain anti-cancer indazole derivatives can lead to increased levels of ROS in cancer cells. rsc.orgacs.orgacs.org This elevation in ROS is often linked to a decrease in the mitochondrial membrane potential, suggesting that the mitochondria are a key source of the ROS and a target of the drug's action. rsc.orgacs.orgacs.org The resulting oxidative stress can contribute significantly to the induction of the mitochondrial apoptotic pathway, complementing the direct modulation of Bcl-2 family proteins and leading to cell death. rsc.org

Modulation of Cell Migration and Invasion (e.g., MMP9/TIMP2 Regulation)

The metastatic spread of cancer cells is a primary contributor to poor prognosis and remains a significant challenge in oncology. This process involves the migration of cancer cells from the primary tumor and their invasion into surrounding tissues, a complex cascade of events often facilitated by the degradation of the extracellular matrix (ECM). Key enzymes in this process are matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are zinc-dependent endopeptidases capable of degrading type IV collagen, a major component of the basement membrane. The activity of MMPs is tightly regulated by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). An imbalance in the MMP/TIMP ratio, particularly an overexpression of MMP-9, is strongly associated with increased tumor invasion and metastasis.

Several studies have highlighted the potential of indazole derivatives to interfere with these processes. For instance, the indazole derivative known as 2f has been shown to disrupt the migration and invasion of 4T1 breast cancer cells. Mechanistic investigations revealed that treatment with this compound led to a notable reduction in the expression of MMP-9 while simultaneously increasing the levels of TIMP2. This shift in the MMP-9/TIMP2 balance suggests a mechanism by which this indazole derivative can inhibit the breakdown of the ECM, thereby impeding the invasive capacity of cancer cells.

While direct studies on Methyl 2-(5-chloro-1H-indazol-3-yl)acetate are limited in this specific context, the broader family of indazole derivatives has been explored for its anti-migratory properties. The general strategy involves designing molecules that can inhibit pathways crucial for cell motility and invasion. For example, some indazole derivatives function by inhibiting kinases involved in signaling pathways that promote cell migration. Others are designed to target hypoxia-inducible factor (HIF-1α), a transcription factor that plays a crucial role in tumor adaptation to low-oxygen environments and promotes the expression of genes involved in metastasis, including those for MMPs. By downregulating HIF-1α, these compounds can indirectly suppress the machinery required for cell invasion.

The inhibition of cell migration is not always dependent on MMP-2/9 activity. For example, a study on a chlorobenzylated 2-aminothiazole-phenyltriazole hybrid showed it inhibited the migration of B16F10 melanoma cells in a dose-dependent manner, but this effect was not mediated through the inhibition of MMP-2 or MMP-9. This indicates that heterocyclic compounds, a class to which indazoles belong, can exert anti-migratory effects through various mechanisms beyond direct MMP regulation.

Collectively, these findings underscore the potential of the indazole scaffold as a foundation for developing novel anti-metastatic agents. The ability of certain derivatives to modulate the critical MMP-9/TIMP2 axis provides a clear mechanism for their anti-invasive effects, making them promising candidates for further pre-clinical investigation.

Mechanism of Antimicrobial Action (e.g., Antiprotozoal, Antifungal, Antibacterial)

The indazole nucleus is a versatile scaffold that has been incorporated into a wide range of compounds exhibiting antimicrobial properties, including antibacterial, antifungal, and antiprotozoal activities. The mechanisms through which these derivatives exert their effects are diverse and target various essential cellular processes in microorganisms.

Antifungal Action: The primary mechanism of antifungal action for many azole compounds, a class that includes indazole derivatives, is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a crucial sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its integrity is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

Indazole derivatives, much like other azoles, are thought to inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By blocking this enzyme, the derivatives cause a depletion of ergosterol and a simultaneous accumulation of toxic sterol intermediates within the fungal cell membrane. This disruption of the membrane structure leads to increased permeability, leakage of essential cellular contents, and ultimately, cell death. Additionally, some imidazole (B134444) derivatives have been observed to cause an intracellular buildup of toxic hydrogen peroxide concentrations, contributing to the deterioration of subcellular organelles. They can also inhibit the transformation of Candida albicans from its yeast form to its more invasive hyphal form, which may aid the host's immune system in clearing the infection.

Antibacterial Action: A significant mechanism of antibacterial action for a novel class of indazole derivatives is the inhibition of bacterial DNA gyrase, specifically the GyrB subunit. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair; it does not have a direct counterpart in mammals, making it an attractive target for selective antibacterial agents. By binding to the ATPase pocket of the GyrB subunit, these indazole compounds prevent the enzyme from carrying out its function of introducing negative supercoils into the DNA, which is necessary to relieve torsional stress during replication. This inhibition ultimately halts DNA synthesis and leads to bacterial cell death. Structure-based drug design has been instrumental in developing indazole derivatives with excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Another potential antibacterial mechanism for some indazole derivatives is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a prokaryotic homolog of tubulin and is a key component of the Z-ring, a structure that is essential for bacterial cell division. By inhibiting FtsZ polymerization, these compounds can block cytokinesis, leading to filamentation and eventual lysis of the bacterial cells.

Antiprotozoal Action: Indazole derivatives have demonstrated significant activity against various protozoan parasites, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. While the precise mechanisms are still under full investigation, the efficacy of these compounds suggests they interfere with vital parasite-specific pathways. For many antiprotozoal drugs, common mechanisms include the generation of reactive oxygen species that cause oxidative stress, inhibition of nucleic acid synthesis, or disruption of key metabolic enzymes. The structural features of the indazole derivatives, such as the presence of electron-withdrawing groups on a phenyl ring substituent, have been shown to be crucial for their potent antiprotozoal activity, suggesting a specific structure-activity relationship that could be exploited for the development of more effective agents.

In vitro Efficacy Studies of Indazole Derivatives

The in vitro efficacy of indazole derivatives has been extensively evaluated through a variety of assays to determine their potential as therapeutic agents. These studies are crucial for identifying lead compounds and understanding their spectrum of activity and potency.

Cytotoxicity in Cancer Cell Lines

The cytotoxic potential of indazole derivatives has been assessed against a wide range of human cancer cell lines. These studies typically determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. A lower IC₅₀ value indicates greater potency.

For example, a series of novel 1H-indazole-3-amine derivatives were evaluated for their anti-proliferative activity. One compound, 6o , demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. Importantly, this compound showed selectivity, as its cytotoxicity was significantly lower against normal human embryonic kidney cells (HEK-293), with an IC₅₀ of 33.2 µM.

In another study, curcumin-indazole analogs were synthesized and tested. Compound 3b from this series showed the highest cytotoxicity against WiDr colorectal adenocarcinoma cells, with an IC₅₀ of 27.20 μM. This activity was more potent than that of curcumin (B1669340) and tamoxifen (B1202) against the same cell line.

The tables below summarize the in vitro cytotoxic activity of selected indazole derivatives against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Indazole Derivatives in Human Cancer Cell Lines This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | |

| 6o | A549 | Lung Cancer | >40 | |

| 6o | PC-3 | Prostate Cancer | >40 | |

| 6o | HepG2 | Liver Cancer | >40 | |

| 6o | HEK-293 (Normal) | - | 33.2 | |

| 3b (Curcumin Analog) | WiDr | Colorectal Adenocarcinoma | 27.20 | |

| 3b (Curcumin Analog) | MCF-7 | Breast Adenocarcinoma | 45.97 | |

| 3d (Curcumin Analog) | HeLa | Cervical Cancer | 46.36 | |

| 107 | EGFR (L858R/T790M) | Non-Small Cell Lung | 0.07 | |

| 127 (Entrectinib) | ALK | Anaplastic Lymphoma | 0.012 |

| 83 | MM1.S | Multiple Myeloma | 0.64 | |

Antimicrobial Activity Assays

The in vitro antimicrobial efficacy of indazole derivatives is commonly determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

A study evaluating a series of 2-phenyl-2H-indazole derivatives reported potent antiprotozoal activity. For instance, derivatives with methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl substitutions showed exceptional potency against E. histolytica, with IC₅₀ values below 0.050 µM. Similarly, against G. intestinalis, derivatives with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, and 2-(trifluoromethyl)phenyl groups also displayed IC₅₀ values less than 0.050 µM.

In the realm of antibacterial research, certain substituted indazole compounds (I5, I9, I13 ) designed as DNA gyrase B inhibitors exhibited significant growth inhibition against bacteria such as B. subtilis, S. aureus, E. coli, P. aeruginosa, and S. typhi, with an MIC value of 50 µg/mL. Another series of 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles, particularly those with electron-withdrawing groups like -Cl, -NO₂, and -Br, were found to be more potent than the standard drug ciprofloxacin (B1669076) against several bacterial strains.

Antifungal assays have also demonstrated the potential of indazoles. The same 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles showed greater efficacy than the standard antifungal drug fluconazole (B54011) against tested fungal strains. A separate study on new azole derivatives containing a 1,2,3-triazole moiety found that several compounds exhibited better antifungal activity against sensitive C. albicans than fluconazole, with some MIC₅₀ values as low as 0.51 µg/mL.

The tables below provide a summary of the in vitro antimicrobial activity of selected indazole derivatives.

Table 2: In Vitro Antiprotozoal Activity (IC₅₀, µM) of 2-Phenyl-2H-Indazole Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Substituent | E. histolytica IC₅₀ (µM) | G. intestinalis IC₅₀ (µM) | T. vaginalis IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 4-Chlorophenyl (2) | <0.050 | >0.200 | >0.200 | |

| Methoxycarbonyl (4, 11, 18) | <0.050 | <0.050 (18) | <0.070 (11) | |

| 2-(Trifluoromethyl)phenyl (20) | <0.050 | <0.050 | >0.200 | |

| 2-Chlorophenyl (16) | >0.200 | <0.050 | <0.070 | |

| 3-(Trifluoromethyl)phenyl (13) | >0.200 | <0.080 | <0.070 |

| Metronidazole (Control) | 0.204 | 0.203 | 0.073 | |

Table 3: In Vitro Antibacterial and Antifungal Activity (MIC, µg/mL) of Indazole Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound(s) | Organism | Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| I5, I9, I13 | S. aureus, E. coli, etc. | Bacteria | 50 | |

| Indazole (5) | S. aureus, S. epidermidis | Bacteria | 64 - 128 | |

| Indazole (2, 3) | E. faecalis | Bacteria | ~128 | |

| Indazole (27, 28, 30, 32) | Various Bacteria | Bacteria | < Ciprofloxacin | |

| Indazole (27, 28, 30, 32) | Various Fungi | Fungi | < Fluconazole | |

| Azole Derivative (4l) | C. albicans | Fungus | 0.51 | |

| Azole Derivative (4s) | C. albicans | Fungus | 0.53 |

| Fluconazole (Control) | C. albicans | Fungus | 1.52 | |

In vivo Proof-of-Concept Studies in Relevant Animal Models

Following promising in vitro results, the subsequent crucial step in drug development is to establish proof-of-concept in vivo. These studies involve administering the investigational compounds to relevant animal models of disease to evaluate their efficacy, and pharmacokinetic properties in a living system. For anticancer agents, this often involves using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Several indazole derivatives have progressed to this stage of preclinical testing, demonstrating significant antitumor activity in various animal models.

One notable example is the indazole derivative 2f , which was evaluated in a 4T1 mouse tumor model. Following the observation of its potent in vitro activity against breast cancer cells, in vivo studies confirmed its efficacy. Administration of compound 2f was found to suppress the growth of 4T1 tumors in mice, and importantly, this was achieved without obvious signs of toxicity in the animals. This dual finding of efficacy and tolerability is critical for the potential advancement of a compound.

Another indazole derivative, CFI-400945 , which acts as a Polo-like kinase 4 (PLK4) inhibitor, was tested in a mouse model of colon cancer. This compound proved to be an effective inhibitor of HCT116 tumor growth, highlighting its potential as a clinical candidate for cancer therapy.

Further studies have showcased the broad applicability of indazoles against different cancer types in vivo. Compound 88 , an orally bioavailable selective estrogen receptor degrader (SERD), showed robust activity in both tamoxifen-sensitive and tamoxifen-resistant xenograft models of breast cancer. This is particularly significant as it suggests a potential therapeutic option for cancers that have developed resistance to standard therapies.

In a different cancer model, compound 105 , a potent pan-fibroblast growth factor receptor (FGFR) inhibitor, was tested in an NCI-H1581 (FGFR1-amplified) xenograft mouse model. Oral administration of this compound resulted in a remarkable 96.9% tumor growth inhibition (TGI), demonstrating near-complete suppression of tumor progression.

While no in vivo data for this compound was found in the searched results, the successful in vivo proof-of-concept studies for a range of other indazole derivatives underscore the therapeutic potential of this chemical scaffold. These studies, demonstrating significant tumor growth inhibition and, in some cases, favorable pharmacokinetic profiles, provide a strong rationale for the continued development of indazole-based compounds as novel anticancer agents.

Computational Chemistry and Molecular Modeling Applications for Indazole Research

Molecular Docking Simulations for Target Identification and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for identifying potential biological targets for a compound and for understanding the specific interactions that stabilize the ligand-protein complex.

In the context of indazole research, molecular docking studies are routinely used to predict how derivatives bind to the active sites of various enzymes and receptors. nih.govnih.gov For a compound such as Methyl 2-(5-chloro-1H-indazol-3-yl)acetate, a typical molecular docking workflow would involve:

Target Selection: Based on the known biological activities of similar indazole-containing molecules, a panel of potential protein targets would be selected. For instance, given that indazole derivatives have shown activity against kinases, proteases, and other enzymes, these would be logical starting points. mdpi.com

Docking Simulation: The 3D structure of this compound would be docked into the binding sites of the selected target proteins. The simulation would generate multiple possible binding poses.

Scoring and Analysis: The generated poses would be ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses would then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.

While no specific docking studies for this compound have been reported, the table below illustrates the kind of data that would be generated from such an analysis for hypothetical protein targets.

| Hypothetical Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -8.5 | H-bond with Met123, Pi-pi stacking with Phe234 |

| Protease B | -7.9 | H-bond with Asp56, Hydrophobic interactions with Val78, Leu99 |

| Receptor C | -9.1 | H-bond with Gln45, Halogen bond with Tyr87 |

Molecular Dynamics Simulations for Ligand Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand within a protein's binding site and to study the conformational changes that may occur upon binding.

For this compound, an MD simulation would typically follow a molecular docking study. The most promising ligand-protein complex from docking would be subjected to a simulation in a solvated environment that mimics physiological conditions. The simulation would track the movements of all atoms in the system over a period of nanoseconds to microseconds.

Analysis of the MD trajectory would provide insights into:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone would be calculated to assess the stability of the complex over time. A stable complex would show minimal fluctuations.

Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual residues would highlight flexible regions of the protein. The simulation would also reveal the conformational dynamics of the ligand itself within the binding pocket.

Interaction Persistence: The persistence of key interactions identified in docking (e.g., hydrogen bonds) would be monitored throughout the simulation.

The following table exemplifies the type of data that would be obtained from an MD simulation study of this compound bound to a hypothetical target.

| Simulation Parameter | Hypothetical Result | Interpretation |

| Ligand RMSD | 0.5 Å | High stability of the ligand in the binding pocket. |

| Protein RMSD | 1.2 Å | The overall protein structure remains stable upon ligand binding. |

| Key H-bond Occupancy | 95% with Met123 | A very stable and persistent hydrogen bond interaction. |

Pharmacophore Modeling and Virtual Screening for Novel Indazole Analogs

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. This model can then be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening. nih.gov

If this compound were found to be active against a particular target, a pharmacophore model could be developed based on its binding mode. This model would likely include features such as:

An aromatic ring feature for the indazole core.

A hydrogen bond donor/acceptor from the indazole nitrogens.

A halogen bond feature from the chloro substituent.

A hydrogen bond acceptor from the ester carbonyl group.

This pharmacophore model would then be used to screen virtual libraries of compounds to identify novel analogs with potentially improved activity. This approach is a powerful tool for hit expansion and lead optimization.

De Novo Drug Design Approaches Utilizing Indazole Scaffolds

De novo drug design is a computational strategy for generating novel molecular structures from scratch, rather than searching for existing compounds. mdpi.com These methods can build molecules atom-by-atom or by combining molecular fragments within the constraints of a protein's binding site.

The 5-chloro-1H-indazole scaffold present in this compound could serve as a starting point or a core fragment in a de novo design study. The process would involve:

Scaffold Placement: Placing the 5-chloro-1H-indazole core in a known binding site of a target protein.

Fragment Growing: Computationally adding small chemical fragments to the scaffold to create new side chains that can form favorable interactions with the protein.

Fragment Linking: Identifying different fragments that bind to adjacent sub-pockets of the active site and then linking them together.

This approach has the potential to generate highly novel and potent compounds that are specifically tailored to the target's binding site.

Advanced Analytical Techniques for Characterization and Quantification of Indazole Derivatives

Spectroscopic Characterization in Research: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are routinely used.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For an indazole derivative like Methyl 2-(5-chloro-1H-indazol-3-yl)acetate, one would expect to see distinct signals for the aromatic protons on the indazole ring, the methylene (B1212753) (-CH₂-) protons of the acetate (B1210297) group, and the methyl (-CH₃) protons of the ester. The splitting patterns (singlet, doublet, triplet, etc.) would reveal the neighboring protons.

¹³C NMR: This provides information on the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton.

Representative ¹H and ¹³C NMR Data for a Substituted Indazole Acetic Acid Scaffold (Note: This data is illustrative for a related indazole acetic acid structure and not specific to this compound.)

Interactive Data Table: Illustrative NMR Data| Technique | Observed Chemical Shifts (δ) in ppm | Interpretation for a Related Indazole Acetic Acid Structure |

|---|---|---|

| ¹H NMR | 10.5-13.0 (br s, 1H) | NH proton of the indazole ring. |

| 7.0-8.0 (m, 3H) | Aromatic protons on the indazole ring. | |

| 4.0-4.5 (s, 2H) | Methylene (-CH₂-) protons adjacent to the carbonyl group. | |

| 3.6-3.8 (s, 3H) | Methyl (-OCH₃) protons of the ester group. | |

| ¹³C NMR | 170-175 | Carbonyl carbon (C=O) of the ester. |

| 110-145 | Carbons of the aromatic indazole ring. | |

| 50-55 | Methyl carbon (-OCH₃) of the ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, key absorptions would be expected for the N-H bond, the aromatic C-H and C=C bonds, the C=O of the ester, and the C-O bond.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be a key identifier.

Chromatographic Separation and Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For indazole derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net The purity of a sample can be determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. Target compounds are often expected to have a purity of >95%. researchgate.net

Thin-Layer Chromatography (TLC)

TLC is a simpler and faster chromatographic technique used to monitor the progress of a reaction and for preliminary purity checks. researchgate.net The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic of the compound in a given solvent system.

Typical Chromatographic Conditions for Indazole Derivatives (Note: These are general conditions and would be optimized for the specific compound.)

Interactive Data Table: Chromatographic Methods| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application |

|---|---|---|---|---|

| HPLC researchgate.net | C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 μm) | Gradient of water and acetonitrile (B52724) or methanol (B129727), often with an additive like formic acid. | UV detector (e.g., at 254 nm) | Purity assessment (>95%), quantification. |

Advanced Structural Elucidation Methods (e.g., X-ray Diffraction Studies of Related Indazole Fragments)

While a crystal structure for "this compound" is not publicly documented, X-ray diffraction has been successfully used to confirm the structures of various functionalized indazole derivatives. For instance, the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide has been reported, confirming the connectivity and planarity of the indazole ring system. researchgate.net In another study, the structure of an ethoxyindazole acetic acid derivative was confirmed by X-ray crystallographic analysis, which was crucial in verifying the incorporation of the ethoxy substituent.

These studies demonstrate the power of X-ray diffraction in providing definitive structural proof for complex indazole derivatives, which is critical for understanding their structure-activity relationships.

Future Directions in Methyl 2 5 Chloro 1h Indazol 3 Yl Acetate Research and Broader Indazole Chemical Biology

Exploration of Novel and Efficient Synthetic Methodologies for Substituted Indazoles

The synthesis of the indazole core and its derivatives is a dynamic field of research, continually evolving to provide more efficient, versatile, and environmentally friendly methods. benthamscience.com While classical methods for indazole synthesis exist, contemporary research focuses on overcoming their limitations, such as harsh reaction conditions, low yields, and limited substrate scope. nih.gov

Recent advancements have seen the rise of metal-catalyzed cross-coupling reactions, which have become a powerful tool for constructing the indazole nucleus and for its subsequent functionalization. benthamscience.com For instance, copper- and palladium-catalyzed reactions have been successfully employed for the cyclization of o-haloaryl N-sulfonylhydrazones to yield 1H-indazoles. nih.gov Specifically, methods using Cu(OAc)₂·H₂O as a catalyst have shown to be effective at lower temperatures and with lower catalyst loading. nih.gov Another innovative approach involves a copper-catalyzed intramolecular Ullmann-type reaction, which has been developed for the synthesis of fluorinated indazoles. researchgate.net Rhodium(III)-catalyzed C-H activation and annulation of azobenzenes with compounds like vinylene carbonate or α-keto aldehydes also represent an efficient pathway to 2H-indazoles. nih.govnih.gov

Future efforts will likely concentrate on expanding the substrate scope of these novel methodologies, improving regioselectivity, and developing more sustainable "green" chemistry approaches, for example, by using ultrasound irradiation in aqueous media. researchgate.net

Deeper Mechanistic Elucidation of Observed Biological Activities

While numerous indazole derivatives have demonstrated potent biological activities, a comprehensive understanding of their precise mechanisms of action at the molecular level is often still developing. nih.gov Future research will need to delve deeper into the specific interactions between indazole-based compounds and their biological targets to rationalize their efficacy and guide the design of next-generation inhibitors.

For many indazole derivatives identified as kinase inhibitors, the primary mechanism involves competitive binding at the ATP-binding site of the target kinase. rsc.orgnih.gov For example, structure-based design has led to 1H-indazole analogues that act as irreversible and mutant-selective EGFR inhibitors. nih.gov Similarly, indazole derivatives have been developed as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), where they have been shown to suppress the phosphorylation cascade in the ASK1-p38/JNK signaling pathway. nih.gov In the context of anticancer activity, some indazoles have been found to induce apoptosis by modulating the expression of key proteins like cleaved caspase-3, Bax, and Bcl-2, and by increasing the levels of reactive oxygen species (ROS). rsc.org

However, the mechanisms are not limited to kinase inhibition. Indazole derivatives have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and protein arginine deiminase 4 (PAD4). nih.gov For IDO1 inhibitors, structure-activity relationship (SAR) studies indicate that the 1H-indazole ring and a carbohydrazide (B1668358) moiety at the C3 position are critical for inhibitory activity. nih.gov

Future mechanistic studies will benefit from advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), to solve complex structures of indazole derivatives bound to their target proteins. Chemical proteomics and activity-based protein profiling can help identify novel targets and off-targets, providing a more complete picture of a compound's biological effects. These investigations are crucial for understanding both the therapeutic actions and potential side effects of indazole-based drugs.

Development of Multi-targeted Indazole Derivatives for Complex Biological Pathways

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders, which involve dysregulation of multiple signaling pathways. researchgate.netacs.org This has spurred the development of multi-targeted ligands, and the versatile indazole scaffold is exceptionally well-suited for this purpose.

The design of multi-targeted indazole derivatives often leverages the sequence homology within protein families, such as the kinase domain of angiogenic receptor tyrosine kinases (RTKs). nih.gov By targeting multiple RTKs simultaneously (e.g., VEGFR-2, Tie-2, and EphB4), it is possible to achieve a more potent anti-angiogenic and anticancer effect. nih.gov One such derivative, compound 133 from a study by Zhang et al., showed IC₅₀ values in the low nanomolar range against these three kinases. nih.gov Another strategy involves designing dual inhibitors for targets implicated in the same disease. For lung squamous cell carcinoma, a 3-substituted indazole derivative was optimized as a dual inhibitor of FGFR1 and DDR2, demonstrating significant anti-tumor efficacy in vivo. nih.gov

Recently, a novel approach has led to the development of first-in-class dual inhibitors of butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (p38α MAPK). acs.org This strategy aims to simultaneously address the cholinergic deficit and neuroinflammation associated with Alzheimer's disease. acs.org Structure-based design was used to modify a known p38α MAPK inhibitor to achieve balanced activity against both targets. acs.org

The future in this area lies in the rational design of molecules with precisely tailored polypharmacology. This involves not only hitting multiple desired targets but also avoiding anti-targets to minimize side effects. The development of such compounds requires a sophisticated understanding of the structural biology of the target proteins and the complex interplay of the biological pathways involved. Hybrid molecules, which combine the indazole core with other pharmacophores, represent a promising strategy for achieving desired multi-target profiles. nih.gov

Integration of Advanced Computational and Data Science Approaches in Indazole Drug Discovery

The integration of computational chemistry and data science has become an indispensable part of modern drug discovery, significantly accelerating the identification and optimization of lead compounds. youtube.comyoutube.com For indazole-based drug discovery, these approaches are being applied across the entire pipeline, from target identification to preclinical evaluation. nih.govbiotech-asia.org

In silico high-throughput screening (HTS) is a powerful tool for rapidly screening vast virtual libraries of compounds against a protein target with a known three-dimensional structure. nih.gov This method has been successfully used to identify indazole-based hits, such as inhibitors of Unc-51-Like Kinase 1 (ULK1). nih.govacs.org Following the initial hit identification, molecular docking studies are employed to predict the binding mode of the ligand within the active site of the target protein. biotech-asia.orgmdpi.com These docking predictions provide crucial insights that guide the rational design and optimization of more potent and selective inhibitors. nih.govnih.gov

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein interactions, allowing researchers to assess the stability of the complex over time. researchgate.net This can help validate docking poses and provide a deeper understanding of the binding thermodynamics. researchgate.net Furthermore, computational methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new indazole derivatives. biotech-asia.org Early prediction of these properties helps to prioritize compounds with favorable drug-like characteristics and reduce late-stage attrition in the drug development process. nih.gov

Data science and machine learning are also beginning to make a significant impact. youtube.com By analyzing large datasets of known active and inactive compounds, quantitative structure-activity relationship (QSAR) models can be built to predict the biological activity of novel, untested molecules. As more biological and chemical data becomes available, these models will become increasingly sophisticated, enabling more accurate predictions and facilitating the in silico design of indazole derivatives with desired properties. The development of computational frameworks like In Silico Treatment (IST) also shows promise for improving the translation of findings from animal models to humans. biorxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.